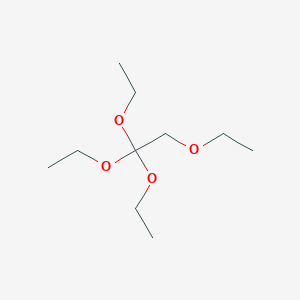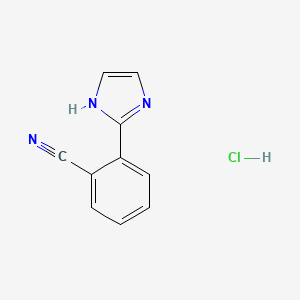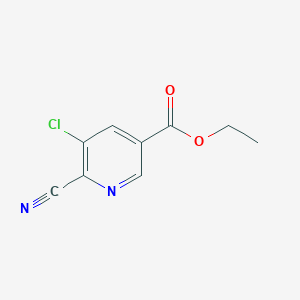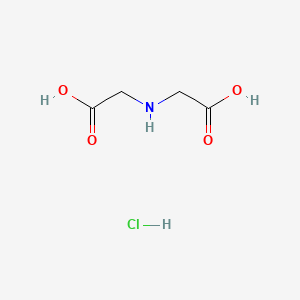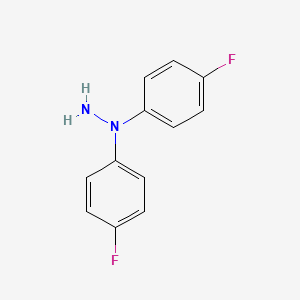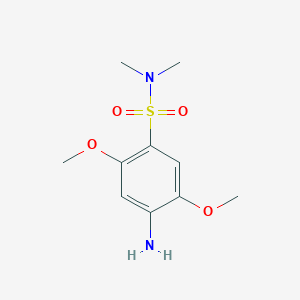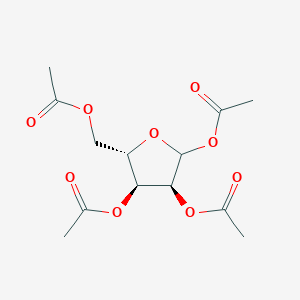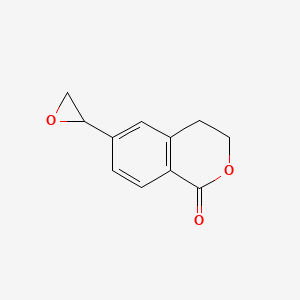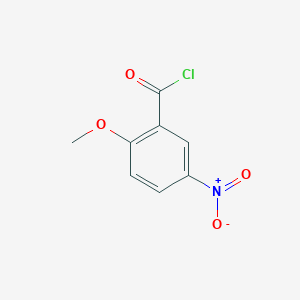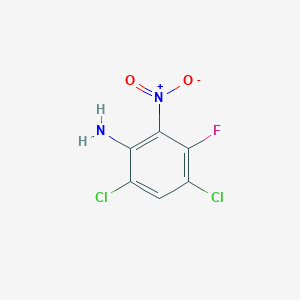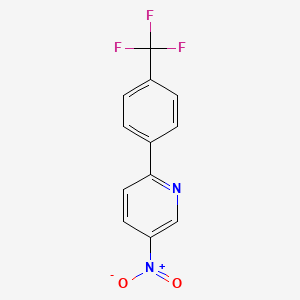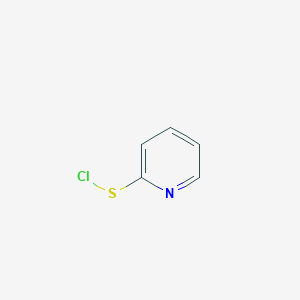
pyridin-2-yl sulfenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl sulfenyl chloride is a chemical compound that belongs to the class of sulfenyl chlorides It is characterized by the presence of a sulfenyl chloride group attached to the second position of a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridin-2-yl sulfenyl chloride can be synthesized through the reaction of di(pyridin-2-yl) disulfide with sulfuryl chloride. The reaction typically involves the use of an inert solvent such as chloroform and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-2-yl sulfenyl chloride undergoes various types of chemical reactions, including:
Electrophilic Addition: It reacts with alkenes and alkynes to form addition products.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Addition: Reactions with alkenes and alkynes typically occur in the presence of a solvent like chloroform at room temperature.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Electrophilic Addition: The major products are typically sulfenylated alkenes or alkynes.
Substitution Reactions: The products are pyridin-2-yl derivatives with the nucleophile replacing the sulfenyl chloride group.
Applications De Recherche Scientifique
Pyridin-2-yl sulfenyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridin-2-yl sulfenyl chloride involves its reactivity as an electrophile. The sulfenyl chloride group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties.
Comparaison Avec Des Composés Similaires
Pyridine-2-sulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfenyl chloride group.
Pyridin-2-yl Sulfenyl Bromide: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: Pyridin-2-yl sulfenyl chloride is unique due to its specific reactivity profile, which allows for selective reactions in organic synthesis. Its ability to undergo both electrophilic addition and nucleophilic substitution makes it a versatile reagent in chemical research.
Propriétés
Numéro CAS |
59089-57-5 |
|---|---|
Formule moléculaire |
C5H4ClNS |
Poids moléculaire |
145.61 g/mol |
Nom IUPAC |
pyridin-2-yl thiohypochlorite |
InChI |
InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H |
Clé InChI |
LPSGLVVLTUUMIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


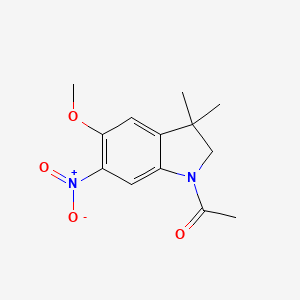
![Ethyl N-[(Pyrazin-2-yl)carbamothioyl]carbamate](/img/structure/B8638835.png)
